Methyl 2-cyclohexylideneacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyclohexylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYXINHPLNNOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456079 | |
| Record name | Methyl 2-cyclohexylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40203-74-5 | |
| Record name | Acetic acid, 2-cyclohexylidene-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40203-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-cyclohexylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Cyclohexylideneacetate
Phosphonate-Based Olefination Strategies
Phosphonate-based reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds and are widely employed in the synthesis of α,β-unsaturated esters like methyl 2-cyclohexylideneacetate.
Horner-Wadsworth-Emmons (HWE) Reaction Protocols for Cyclohexylidene Ester Formation
The Horner-Wadsworth-Emmons (HWE) reaction is a key method for creating alkenes, and it is particularly effective for synthesizing α,β-unsaturated esters. In this reaction, a stabilized phosphonate (B1237965) carbanion reacts with an aldehyde or ketone to yield an alkene. wikipedia.orgalfa-chemistry.com For the synthesis of cyclohexylidene esters, this involves the reaction of a phosphonate ester, such as triethyl phosphonoacetate, with cyclohexanone (B45756). orgsyn.org
The general mechanism begins with the deprotonation of the phosphonate by a base to form a phosphonate carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The resulting intermediate then collapses to form the desired alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed. wikipedia.orgalfa-chemistry.com This reaction typically produces the more stable E-isomer of the alkene. wikipedia.orgalfa-chemistry.com
A typical laboratory procedure involves the dropwise addition of triethyl phosphonoacetate to a suspension of sodium hydride in a solvent like benzene (B151609). After the evolution of hydrogen ceases, cyclohexanone is added to the resulting solution of the phosphonate anion. The reaction mixture is then heated to complete the reaction. orgsyn.org
Optimization of Reaction Conditions and Reagents in HWE Synthesis
The stereochemical outcome and yield of the HWE reaction can be significantly influenced by the choice of reagents and reaction conditions. wikipedia.orgalfa-chemistry.com While the classic HWE reaction generally favors the formation of (E)-alkenes, modifications can be employed to enhance selectivity or to produce (Z)-alkenes. wikipedia.org
Key factors that can be optimized include:
The nature of the phosphonate: The steric and electronic properties of the phosphonate ester can influence the stereoselectivity of the reaction. alfa-chemistry.com
The base: Common bases used include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and butyllithium (B86547) (BuLi). organic-chemistry.org The choice of base can affect the reactivity of the phosphonate carbanion.
Temperature: Reaction temperatures can be controlled to manage the rate of reaction and minimize side reactions. For instance, maintaining the temperature between 20-30°C during the addition of cyclohexanone is crucial. orgsyn.org
For instance, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations, can be used to favor the formation of (Z)-alkenes. youtube.com
Wittig Reaction Applications in Cyclohexylideneacetate Synthesis and Analogues
The Wittig reaction is another cornerstone of olefination chemistry, providing a reliable method for converting ketones and aldehydes into alkenes. wikipedia.org It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. wikipedia.org In the context of this compound synthesis, this would involve the reaction of a phosphonium (B103445) ylide derived from an acetic acid ester with cyclohexanone.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically lead to the formation of (E)-alkenes. organic-chemistry.org Conversely, non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.orgnrochemistry.com For the synthesis of this compound, a stabilized ylide would be employed, thus favoring the (E)-isomer.
While the Wittig reaction is a powerful tool, it can sometimes be less satisfactory for the preparation of olefins that have an electron-withdrawing group adjacent to the double bond, which is a characteristic of the HWE reaction's utility. orgsyn.org The byproduct of the Wittig reaction, triphenylphosphine (B44618) oxide, can also be more challenging to separate from the desired product compared to the water-soluble phosphate byproducts of the HWE reaction. alfa-chemistry.com
Cyclohexylidene Core Formation via Condensation Reactions (e.g., Claisen-Schmidt, Aldol-like)
Condensation reactions provide an alternative pathway to the cyclohexylidene core structure. The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org While the classic Claisen-Schmidt reaction involves aromatic components, the underlying principle of a crossed aldol condensation can be applied to the synthesis of α,β-unsaturated carbonyl compounds. wikipedia.org
In a related approach, a Claisen condensation can be used to form β-keto esters. libretexts.org This reaction involves the condensation of two ester molecules, with one acting as a nucleophilic enolate and the other as an electrophilic acceptor. libretexts.org A crossed Claisen condensation, using two different esters, could potentially be adapted for the synthesis of precursors to this compound.
For example, the reaction of benzaldehyde (B42025) with acetone (B3395972) in the presence of sodium hydroxide (B78521) yields benzylideneacetone, demonstrating the formation of an α,β-unsaturated ketone through a crossed aldol-type reaction. numberanalytics.com Microwave irradiation has been shown to accelerate Claisen-Schmidt condensations, often leading to improved yields and shorter reaction times. numberanalytics.com
Esterification Procedures for Methyl Cyclohexylideneacetates
The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 2-cyclohexylideneacetic acid. Standard esterification methods can be employed for this transformation.
One common method is the Fischer esterification, where the carboxylic acid is heated with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.uk This reaction is reversible, and to drive it to completion, it is often necessary to remove the water formed during the reaction or use a large excess of the alcohol. chemguide.co.uk
Alternatively, more reactive derivatives of the carboxylic acid can be used. For example, the acid can be converted to an acyl chloride by reacting it with a reagent like oxalyl chloride. oup.com The resulting acyl chloride can then react readily with methanol (B129727) to form the methyl ester. oup.com This method is often faster and not reversible, but requires an extra synthetic step.
Another approach involves the use of diazomethane (B1218177) or (trimethylsilyl)diazomethane for the methylation of the carboxylic acid. oup.com While effective, these reagents are hazardous and require careful handling.
Considerations for Industrial Scale Synthesis of Cyclohexylideneacetates
The large-scale production of cyclohexylideneacetates requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. While laboratory-scale syntheses may prioritize novelty and yield, industrial processes must be economically viable and sustainable.
For the esterification step, the direct use of cyclohexene (B86901) and acetic acid with a solid acid catalyst, such as an ion-exchange resin like Amberlyst-15, presents an attractive option for industrial application. researchgate.net This method avoids the need for stoichiometric activating agents and simplifies product purification. The kinetics of such reactions have been studied, providing valuable data for process optimization. researchgate.net
The choice of reaction conditions is also critical. For instance, in the esterification of cyclohexene with acetic acid, an optimal reaction temperature needs to be determined to balance reaction rate and potential side reactions. researchgate.net
Furthermore, the development of continuous flow processes, as opposed to batch processes, can offer significant advantages in terms of safety, consistency, and throughput for industrial-scale synthesis.
Chemical Reactivity and Diverse Transformations of Methyl 2 Cyclohexylideneacetate
Reduction Chemistry of the Cyclohexylidene Moiety and Ester Group
The presence of both an alkene and an ester functional group in Methyl 2-cyclohexylideneacetate allows for selective or exhaustive reduction to produce valuable derivatives such as saturated cyclohexane (B81311) compounds, primary alcohols, and various amines.
Catalytic Hydrogenation of the Exocyclic Double Bond to Saturated Cyclohexane Derivatives
The addition of hydrogen across the exocyclic double bond of this compound is a common transformation that results in the formation of the corresponding saturated alkane, Methyl 2-cyclohexylacetate. This process, known as catalytic hydrogenation, is a thermodynamically favorable reaction that converts the unsaturated ester into a more stable, lower-energy saturated product. libretexts.org
Selective Reduction of the Methyl Ester Functionality to Primary Alcohols
The methyl ester group of this compound can be selectively reduced to a primary alcohol, (2-Cyclohexylidene)ethanol, while preserving the exocyclic double bond. This transformation requires chemoselective reducing agents that preferentially react with esters over alkenes.
Lithium borohydride (B1222165) (LiBH₄) is a reagent commonly used for the selective reduction of esters and lactones to alcohols in the presence of other functional groups. harvard.edu The reactivity of LiBH₄ is influenced by the solvent, with the order being ether > THF > 2-propanol, which is attributed to the availability of the lithium cation to coordinate with the ester's carbonyl oxygen, thereby activating it for reduction. harvard.edu
Another effective system for reducing esters is sodium borohydride (NaBH₄) in a mixture of THF and methanol (B129727). This method provides a good alternative to stronger reducing agents like lithium aluminum hydride (LiAlH₄) and can selectively reduce esters in the presence of functional groups such as amides, nitriles, or nitro groups. ias.ac.in The process involves the conversion of aromatic carboxylic acids to their methyl esters, which are then reduced to primary alcohols in high yields (70–92%) over 2–5 hours. ias.ac.in
The table below summarizes various reagents and their applications in ester reduction.
| Reagent/System | Substrate | Product | Key Features |
| Lithium Borohydride (LiBH₄) | Esters, Lactones | Alcohols | Selective in the presence of carboxylic acids, tertiary amides, and nitriles. harvard.edu |
| Sodium Borohydride (NaBH₄) / THF-Methanol | Aromatic Methyl Esters | Primary Alcohols | High yields (70-92%); selective in the presence of acids, amides, nitriles. ias.ac.in |
| Cp₂ZrCl₂ / Hydrosilanes | Aryl and Aliphatic Esters | Aldehydes or Alcohols | Can be controlled for partial reduction to aldehydes or full reduction to alcohols. chemrxiv.org |
| Manganese-based Catalysts | Carboxylic Acid Esters | Alcohols | Efficient for hydrogenation of esters to produce pharmaceuticals and fine chemicals. researchgate.net |
Formation of Amine Derivatives via Reduction Pathways
Amine derivatives can be synthesized from this compound through multi-step reductive pathways. One common strategy involves first converting the ester into an amide and then reducing the amide to the corresponding amine.
A more direct approach is the reductive amination of esters. Recent developments have shown that Zirconium-catalyzed reactions can convert esters directly to imines, enamines, or amines. chemrxiv.org This method uses an inexpensive catalyst, Cp₂ZrCl₂, with hydrosilanes and simple amines to achieve the transformation. The in situ formation of an imine or enamine intermediate effectively preserves the aldehyde oxidation level, which can then be further reduced to the amine. chemrxiv.org This provides a redox-economical alternative to traditional multi-step sequences. chemrxiv.org
Another pathway is the aza-Michael addition, where an amine is added to the α,β-unsaturated system. For instance, the reaction of methyl 2-(azetidin- or oxetan-3-ylidene)acetates with NH-heterocycles yields functionalized amino acid derivatives. mdpi.com Similarly, the addition of alkyl amines to activated olefinic compounds can form α,β-dehydroamino acid derivatives. nih.gov
The synthesis of pyrimidine (B1678525) amines can be achieved through a condensation reaction followed by cyclization and substitution. For example, a ketone can be condensed with an aldehyde to form an α,β-unsaturated ketone, which then cyclizes with guanidine (B92328) hydrochloride. nih.gov Further substitution with haloalkanes can generate a variety of pyrimidine amine derivatives. nih.gov
Oxidation Pathways and Derivative Formation
Oxidation reactions of this compound and its derivatives can target the cyclohexylidene ring or substituents on the ring, leading to the formation of oxo derivatives and quinones, respectively.
Oxidation of the Cyclohexylidene Ring to Oxo Derivatives
The selective catalytic hydrogenation of alkyl-phenols can yield alkyl-cyclohexanones, which are valuable oxo derivatives. For instance, the hydrogenation of p-cresol (B1678582), a related model compound, over a Pd/γ-Al₂O₃ catalyst produces 4-methyl-cyclohexanone. osti.gov The reaction's selectivity towards the ketone product is dependent on the surface coverage of the reactant on the catalyst, which inhibits the secondary hydrogenation of the ketone to an alcohol. osti.gov The apparent activation barrier for the hydrogenation of p-cresol (67 ± 2 kJ mol⁻¹) is lower than that for the hydrogenation of 4-methyl-cyclohexanone (92 ± 11 kJ mol⁻¹), favoring the formation of the oxo derivative. osti.gov This general principle can be applied to the cyclohexylidene moiety to create cyclohexanone (B45756) derivatives.
The table below details the reaction conditions for the selective hydrogenation of p-cresol to 4-methyl-cyclohexanone.
| Parameter | Range | Outcome |
| Temperature | 60 °C to 150 °C | Conversion increases with temperature. osti.gov |
| H₂ Concentration | 10 to 100 v/v% | Minimal effect on productivity compared to temperature and residence time. osti.gov |
| Conversion | < 80% | High selectivity (>93%) to the desired cyclohexanone is achieved. osti.gov |
Nucleophilic Substitution Reactions Involving the Ester Functionality
The ester group in this compound is susceptible to nucleophilic attack, leading to a variety of important transformations. These reactions, known as nucleophilic acyl substitutions, involve the replacement of the methoxy (B1213986) group (-OCH3) with another nucleophile. masterorganicchemistry.com
Hydrolysis of the Methyl Ester to Carboxylic Acids
The hydrolysis of this compound to its corresponding carboxylic acid, 2-cyclohexylideneacetic acid, is a fundamental nucleophilic substitution reaction. libretexts.org This transformation can be achieved under either acidic or basic conditions. libretexts.org
In acidic hydrolysis, the ester is heated with water in the presence of a strong acid catalyst. libretexts.org The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org
Basic hydrolysis, also known as saponification, involves treating the ester with a base, such as sodium hydroxide (B78521). nih.gov This reaction is irreversible and goes to completion, yielding the carboxylate salt and methanol. nih.gov Subsequent acidification of the carboxylate salt produces the final carboxylic acid.
Table 1: Hydrolysis of this compound
| Reaction Condition | Reactants | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | This compound, Water, Acid Catalyst | 2-Cyclohexylideneacetic acid, Methanol | Reversible reaction libretexts.org |
| Basic Hydrolysis (Saponification) | This compound, Base (e.g., NaOH) | Sodium 2-cyclohexylideneacetate, Methanol | Irreversible reaction, followed by acidification to obtain the carboxylic acid nih.gov |
Transesterification Reactions for Alkyl Ester Derivatives
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. masterorganicchemistry.com This reaction is a convenient method for synthesizing a variety of alkyl 2-cyclohexylideneacetate derivatives. nih.gov The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
In acid-catalyzed transesterification, the ester is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com To favor the formation of the desired product, the alcohol is often used as the solvent. masterorganicchemistry.com
Base-catalyzed transesterification typically involves the use of an alkoxide base corresponding to the alcohol being used for the exchange. masterorganicchemistry.com
Table 2: Transesterification of this compound
| Catalyst | Reactants | Products |
|---|---|---|
| Acid (e.g., H2SO4) | This compound, Alcohol (R-OH) | Alkyl 2-cyclohexylideneacetate (R-ester), Methanol |
| Base (e.g., NaOR) | This compound, Alcohol (R-OH) | Alkyl 2-cyclohexylideneacetate (R-ester), Methanol |
Introduction of Diverse Functional Groups via Substitution
Beyond hydrolysis and transesterification, the ester functionality of this compound can be replaced by a variety of other functional groups through nucleophilic substitution. This allows for the synthesis of a wide range of derivatives with different chemical properties and potential applications. For instance, reaction with amines can produce amides, and reaction with organometallic reagents can lead to the formation of ketones.
Carbon-Carbon Bond Forming Reactions
The α,β-unsaturated system in this compound provides a reactive site for carbon-carbon bond-forming reactions, which are crucial for building more complex molecular skeletons.
Michael Addition Reactions of the α,β-Unsaturated Ester
The Michael addition, a type of conjugate addition, is a key reaction for forming carbon-carbon bonds. wikipedia.org In this reaction, a nucleophile, known as a Michael donor, adds to the β-carbon of the α,β-unsaturated ester, the Michael acceptor. wikipedia.orgmasterorganicchemistry.com This reaction is highly valuable for creating 1,5-dicarbonyl compounds and other useful synthetic intermediates. wikipedia.org
A wide range of nucleophiles can act as Michael donors, including enolates, Gilman reagents (organocuprates), and amines. masterorganicchemistry.comchemistrysteps.com The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the reaction.
Diels-Alder Cycloadditions for Polycyclic Adduct Formation
The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com In the context of this compound, the double bond within the ester can act as a dienophile, reacting with a suitable diene to form a polycyclic adduct. wikipedia.org This reaction is highly stereospecific and provides a direct route to complex cyclic systems. wikipedia.org
The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, such as the ester group in this compound. masterorganicchemistry.com
Table 3: Carbon-Carbon Bond Forming Reactions of this compound
| Reaction Type | Role of this compound | Reactant Partner | Product Type |
|---|---|---|---|
| Michael Addition | Michael Acceptor | Michael Donor (e.g., enolate, organocuprate) | 1,5-dicarbonyl compound derivative |
| Diels-Alder Cycloaddition | Dienophile | Conjugated Diene | Polycyclic adduct |
Transition Metal-Catalyzed Coupling Reactions
The carbon-carbon double bond in this compound is a key site for transition metal-catalyzed reactions. While direct, documented examples for this specific molecule are specialized, its reactivity can be inferred from the well-established behavior of similar α,β-unsaturated esters in McMurry, Wittig, and Sonogashira couplings.
McMurry Coupling: This reaction typically involves the reductive coupling of two carbonyl groups to form an alkene, using low-valent titanium reagents. wikipedia.orgorganic-chemistry.org While the primary substrates are aldehydes and ketones, the McMurry reaction can be applied to form symmetrical and unsymmetrical alkenes, as well as for intramolecular cyclizations to create cyclic compounds. wikipedia.orgorganicreactions.org The reaction proceeds through the formation of a pinacolate complex followed by deoxygenation. wikipedia.org Although less common, substrates containing ester groups have been utilized in McMurry-type reactions, suggesting that under specific conditions, this compound could potentially undergo dimerization or cross-coupling with another carbonyl compound. researchgate.netnih.gov
Wittig Reaction: The Wittig reaction is a cornerstone for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. mnstate.eduwikipedia.orglibretexts.org In the context of this compound, the Wittig reaction is more relevant to its synthesis rather than its subsequent transformation. The exocyclic double bond is efficiently formed by reacting cyclohexanone with a stabilized phosphorus ylide, such as (methoxycarbonylmethyl)triphenylphosphorane. The use of a stabilized ylide (where R is an ester or ketone) typically leads to the formation of the (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and a vinyl or aryl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org For this compound to participate directly, it would first need to be converted into a vinyl halide or a related derivative (e.g., a vinyl triflate). Alternatively, if a halo-substituted version of this compound were synthesized, it could readily undergo Sonogashira coupling. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.orgyoutube.com Copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability. libretexts.orgyoutube.com
Table 1: Overview of Potential Transition Metal-Catalyzed Coupling Reactions
| Reaction | Substrate Type | Reagents | Potential Product from this compound Derivative |
|---|---|---|---|
| McMurry Coupling | Ketones, Aldehydes | TiCl₃, LiAlH₄ or TiCl₄, Zn | Dimerized product (diene) |
| Wittig Reaction | Aldehyde/Ketone + Ylide | Ph₃P=CH(CO₂Me) | This compound (synthesis) |
| Sonogashira Coupling | Vinyl Halide + Alkyne | Pd(PPh₃)₄, CuI, Base | Alkynyl-substituted cyclohexylideneacetate |
Cross-Coupling Reactions with Organometallic Reagents
Cross-coupling reactions are fundamental in modern organic synthesis for creating C-C bonds. ustc.edu.cnnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal, most commonly palladium or nickel. nih.govyoutube.comyoutube.com
For this compound, the vinylic carbon atom of the double bond could serve as a site for cross-coupling. This would necessitate its conversion to a suitable electrophilic partner, such as a vinyl halide or vinyl triflate. Once formed, this derivative could participate in a range of well-known cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.
Stille Coupling: Reaction with an organotin reagent.
Negishi Coupling: Reaction with an organozinc reagent. youtube.com
Hiyama Coupling: Reaction with an organosilicon reagent.
These reactions offer a powerful means to introduce a wide variety of substituents (alkyl, aryl, etc.) at the double bond, significantly increasing the molecular complexity. The choice of reaction often depends on the functional group tolerance and the reactivity of the organometallic reagent. youtube.com For instance, the Suzuki coupling is known for its environmental compatibility and the stability of the organoboron reagents. mdpi.com Nickel-catalyzed systems are also gaining prominence, especially for coupling with less reactive electrophiles like aryl ethers or for reactions involving sp³-hybridized centers. nih.govthieme-connect.de
Table 2: Potential Cross-Coupling Reactions for a Halogenated Cyclohexylideneacetate Derivative
| Reaction Name | Organometallic Reagent | Catalyst System | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OR)₂ | Pd(PPh₃)₄, Base | Aryl/Alkyl-substituted cyclohexylideneacetate |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl/Alkyl-substituted cyclohexylideneacetate |
| Negishi | R-Zn-X | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Aryl/Alkyl-substituted cyclohexylideneacetate |
| Hiyama | R-Si(OR)₃ | Pd(OAc)₂, TBAF | Aryl/Alkyl-substituted cyclohexylideneacetate |
Cyclization and Rearrangement Reactions
The structure of this compound provides opportunities for intramolecular reactions, leading to the formation of new ring systems.
Intramolecular Cyclizations Utilizing the Cyclohexylideneacetate Moiety
The cyclohexylideneacetate framework can be a precursor for various intramolecular cyclization reactions, often triggered by acidic, basic, or thermal conditions. While specific studies on this compound are limited, related structures undergo such transformations. For example, arylpropargyl amides derived from electron-deficient alkenes have been shown to undergo intramolecular cyclization to form complex heterocyclic systems like benz[f]isoindolines. rsc.org
For this compound, potential cyclization pathways could involve:
Acid-catalyzed cyclization: Protonation of the ester carbonyl or the double bond could initiate a cyclization event with a suitably placed nucleophile on the cyclohexyl ring.
Radical cyclization: Generation of a radical on the cyclohexyl ring could lead to an intramolecular addition to the electron-deficient double bond.
Photochemical cyclization: UV irradiation can promote electrocyclic reactions, as seen in the cyclization of stilbene (B7821643) derivatives to form phenanthrenes. researchgate.net A suitably substituted cyclohexylideneacetate could potentially undergo similar transformations.
These reactions often lead to the formation of polycyclic or spirocyclic structures, which are valuable motifs in natural product synthesis and medicinal chemistry. nih.gov
1,3-Dipolar Cycloaddition Reactions of Cyclohexylideneacetate Analogues
The electron-deficient alkene in this compound makes it an excellent "dipolarophile" for 1,3-dipolar cycloaddition reactions. wikipedia.orgslideshare.net This type of reaction is a powerful tool for constructing five-membered heterocyclic rings in a highly stereospecific and regioselective manner. wikipedia.orgslideshare.net
The reaction involves a 1,3-dipole, which is a molecule with delocalized charges over three atoms, reacting with the alkene. slideshare.net Common 1,3-dipoles that could react with this compound include:
Nitrile Oxides (R-C≡N⁺-O⁻): To form isoxazolines.
Azides (R-N₃): To form triazolines.
Nitrones (R₂C=N⁺(R)-O⁻): To form isoxazolidines.
Azomethine Ylides: To form pyrrolidines. nih.gov
The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. These cycloaddition reactions provide a direct route to complex heterocyclic scaffolds that are otherwise difficult to synthesize. youtube.com
Mechanistic Investigations and Catalytic Considerations
Elucidation of Reaction Mechanisms in Olefination Reactions (e.g., HWE Mechanism)
The synthesis of Methyl 2-cyclohexylideneacetate is commonly achieved via an olefination reaction, with the Horner-Wadsworth-Emmons (HWE) reaction being a primary method. wikipedia.orgyoutube.com This reaction involves the use of a stabilized phosphonate (B1237965) carbanion, which offers advantages over traditional Wittig reagents, such as higher nucleophilicity and the straightforward removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.comwikipedia.org
The mechanism of the HWE reaction for the synthesis of this compound from cyclohexanone (B45756) and a methyl phosphonoacetate derivative proceeds through several key steps: wikipedia.orgorganic-chemistry.org
Deprotonation: A base, such as sodium hydride (NaH), deprotonates the phosphonate ester at the α-carbon, creating a resonance-stabilized phosphonate carbanion. wikipedia.orgorgsyn.org The presence of the electron-withdrawing ester group is crucial for the stabilization of this carbanion. wikipedia.org
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. This addition is the rate-limiting step and results in the formation of a betaine-like intermediate. wikipedia.org
Oxaphosphetane Formation: The intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. alfa-chemistry.comorganic-chemistry.org The stereochemistry of the final alkene is largely determined by the thermodynamics of the intermediates leading to the oxaphosphetane. wikipedia.org
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted elimination step yields the desired alkene, this compound, and a dialkylphosphate salt as a byproduct. wikipedia.org The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene. alfa-chemistry.comwikipedia.org
A procedure for the synthesis of the closely related ethyl cyclohexylideneacetate specifies using sodium hydride as the base and benzene (B151609) as the solvent, with the reaction proceeding smoothly to give a good yield of the final product. orgsyn.org
Mechanistic Studies of Addition Reactions to the α,β-Unsaturated System
The α,β-unsaturated system in this compound is susceptible to nucleophilic attack at the β-carbon due to the electron-withdrawing effect of the ester group. This type of reaction is known as a nucleophilic conjugate addition or Michael addition. wikipedia.orglibretexts.org
The mechanism involves the following steps: wikipedia.orglibretexts.org
Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the conjugated system. The π-electrons from the carbon-carbon double bond are pushed onto the α-carbon, and subsequently, the π-electrons of the carbonyl group move to the oxygen atom.
Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group.
Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid added during workup. This protonation can occur at either the α-carbon or the oxygen. If it occurs at the oxygen, an enol is formed, which then tautomerizes to the more stable keto form, resulting in the final saturated carbonyl compound. wikipedia.org
A wide variety of nucleophiles can participate in this reaction, including enolates (in the Michael reaction), amines, thiols, and organometallic reagents like Gilman reagents (lithium dialkylcuprates). wikipedia.orgmasterorganicchemistry.com Gilman reagents are particularly effective for 1,4-addition of alkyl groups. wikipedia.orgic.ac.uk The choice between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is influenced by the nature of the nucleophile; "soft" nucleophiles like cuprates favor 1,4-addition, while "hard" nucleophiles like Grignard or organolithium reagents tend to favor 1,2-addition. masterorganicchemistry.comic.ac.uk
Investigations into Catalytic Hydrocarboxylation Mechanisms and Intermediates
Recent advancements have enabled the direct hydrocarboxylation of α,β-unsaturated esters like this compound using carbon dioxide (CO₂). These methods often employ photocatalysis or electrosynthesis to activate the otherwise stable CO₂ molecule. acs.orgchemrxiv.org
The prevailing mechanism for photocatalytic hydrocarboxylation involves a Giese-type radical addition: acs.orgresearchgate.net
Generation of CO₂ Radical Anion: A photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) process. It can reduce CO₂ directly or, more commonly, reduce an amine co-catalyst which then reduces CO₂ to its radical anion (CO₂•⁻).
Conjugate Addition: The highly nucleophilic CO₂•⁻ radical anion adds to the β-position of the α,β-unsaturated ester. This forms a new radical intermediate with the radical center at the α-carbon.
Hydrogen Atom Transfer (HAT): A hydrogen atom donor in the reaction mixture, such as (TMS)₃SiH or a thiol, transfers a hydrogen atom to the α-carbon radical, yielding the final β-carboxylated product and regenerating the catalyst or propagating a radical chain. acs.orgorganic-chemistry.org
This process allows for the selective formation of β-carboxylated products, which can be valuable precursors for other molecules like β-lactones. acs.orgresearchgate.net The reactions are noted for their high chemo- and regio-selectivity under mild conditions. researchgate.net
Catalytic Systems for Selective Transformations
Various catalytic systems can be employed to achieve selective transformations of this compound.
| Catalyst System | Transformation | Mechanistic Role |
| Palladium on Carbon (Pd/C) | Hydrogenation of C=C bond | Provides a surface for the adsorption and activation of H₂ and the alkene, facilitating syn-addition of hydrogen. masterorganicchemistry.commdpi.com |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction of ester to alcohol | Acts as a source of nucleophilic hydride (H⁻) ions that attack the carbonyl carbon, leading to the formation of a primary alcohol. byjus.comadichemistry.com |
| Acid/Base Catalysts (e.g., NaH, Et₃N) | Olefination / Isomerization | Bases deprotonate reagents to form potent nucleophiles (e.g., in HWE). wikipedia.org Acids can catalyze isomerization or addition reactions. |
| Transition Metal Catalysts (e.g., Rhodium) | Hydrocarboxylation | Can activate substrates and facilitate key bond-forming steps. Cationic rhodium complexes have been shown to be critical for high selectivity in some hydrocarboxylations. chemrxiv.org |
Palladium on Carbon (Pd/C): This heterogeneous catalyst is widely used for the catalytic hydrogenation of alkenes. masterorganicchemistry.com In the case of this compound, the C=C double bond is reduced to a single bond to yield methyl cyclohexylacetate. The mechanism involves the adsorption of both hydrogen gas and the alkene onto the surface of the palladium metal. The H-H bond is cleaved, and hydrogen atoms are added sequentially to the same face of the double bond (syn-addition) from the metal surface. masterorganicchemistry.comyoutube.com This method is generally chemoselective for the alkene in the presence of the ester, although the ester can be reduced under more forcing conditions.
Lithium Aluminum Hydride (LAH): LAH is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. byjus.commasterorganicchemistry.com It reduces this compound to 2-cyclohexylideneethanol. The mechanism begins with the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. adichemistry.com This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to form an intermediate aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LAH to the corresponding primary alcohol. masterorganicchemistry.comyoutube.com Under typical conditions, LAH does not reduce isolated carbon-carbon double bonds, but reduction of the C=C bond in α,β-unsaturated systems can occur.
Acid/Base Catalysts: Base catalysts, such as sodium hydride or sodium alkoxides, are fundamental to the HWE reaction for forming this compound by generating the necessary phosphonate carbanion. alfa-chemistry.comorgsyn.org Acid catalysts can be used to promote addition reactions to the double bond or potentially catalyze isomerization.
Transition Metal Catalysts: Beyond palladium, other transition metals are used. For example, rhodium complexes have been instrumental in developing catalytic hydrocarboxylation reactions of unsaturated esters with CO₂ and H₂. chemrxiv.org These catalysts play a crucial role in activating the reactants and controlling the regioselectivity of the addition.
Electron-Transfer Pathways in Electrosynthetic Processes
Electrosynthesis provides an alternative to photochemical methods for initiating radical reactions via single-electron transfer (SET) pathways. chemrxiv.orgrsc.org In the context of the hydrocarboxylation of α,β-unsaturated esters, an electrochemical cell is used to reduce a substrate at the cathode. researchgate.net
Two primary electron-transfer pathways can be envisioned: researchgate.netresearchgate.net
Direct Reduction of the Ester: The α,β-unsaturated ester, adsorbed on the cathode surface, accepts an electron to form a radical anion. This radical anion then attacks a CO₂ molecule, followed by a second electron transfer and protonation to yield the final product. The reduction potentials of α,β-unsaturated esters are often in a range that makes this direct reduction feasible. researchgate.net
Direct Reduction of CO₂: Carbon dioxide is reduced at the cathode to form the CO₂ radical anion (CO₂•⁻). This species then acts as a nucleophile, attacking the β-carbon of the unsaturated ester in a conjugate addition fashion, as described in the photocatalytic mechanism.
Deuterium labeling studies and analysis of byproducts suggest that either or both mechanisms could be operational depending on the specific reaction conditions, substrates, and electrode materials. chemrxiv.orgresearchgate.net These electrosynthetic methods are advantageous as they often avoid the need for sacrificial chemical reductants and can be amenable to flow chemistry setups. chemrxiv.orglboro.ac.uk
Stereochemical Aspects and Isomerism of Cyclohexylideneacetates
E/Z Isomerism of the Exocyclic Double Bond in Methyl 2-Cyclohexylideneacetate and Analogues
The exocyclic double bond in this compound results in the potential for E/Z isomerism, a form of diastereomerism. The designation of each isomer is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bond carbons. libretexts.orgyoutube.com For the unsubstituted this compound, on the carbon of the ester group, the methoxycarbonyl group (-COOCH₃) has a higher priority than the hydrogen atom. On the cyclohexyl ring carbon, the two carbon pathways within the ring need to be considered.
The formation of these isomers is often influenced by the reaction conditions used in their synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org The HWE reaction is a widely used method for the synthesis of α,β-unsaturated esters from aldehydes or ketones and phosphonate (B1237965) carbanions. The reaction between cyclohexanone (B45756) and a phosphonoacetate, such as triethyl phosphonoacetate, typically yields a mixture of (E)- and (Z)-methyl 2-cyclohexylideneacetate.
The stereoselectivity of the HWE reaction is influenced by several factors, including the nature of the phosphonate reagent, the base used for deprotonation, the reaction temperature, and the presence of metal salts. wikipedia.orgarkat-usa.org Generally, HWE reactions with stabilized phosphonates, such as phosphonoacetates, tend to favor the formation of the thermodynamically more stable (E)-isomer. arkat-usa.org This preference can be enhanced by using certain reaction conditions. For instance, higher reaction temperatures and the use of lithium-based reagents can increase the proportion of the (E)-isomer. wikipedia.org
Table 1: Influence of Reaction Conditions on the E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction of Aldehydes with Phosphonoacetates (Illustrative Data for Analogous Systems)
| Entry | Aldehyde | Phosphonate | Base | Temperature (°C) | E:Z Ratio | Reference |
| 1 | 3-Phenylpropionaldehyde | bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr | Toluene, reflux | 95:5 | arkat-usa.org |
| 2 | 3-Phenylpropionaldehyde | methyl 2-(dimethoxyphosphoryl)acetate | LiHMDS | -78 to 23 | - | wikipedia.org |
| 3 | Various aromatic aldehydes | ethyl diphenylphosphonoacetate | NaH | THF | 89-93% Z-selectivity | researchgate.net |
| 4 | Various aldehydes | ethyl (di-o-tolylphosphono)acetate | Triton B or NaH | THF | 93-99% Z-selectivity | researchgate.net |
Chiral Induction and Asymmetric Synthesis Strategies Utilizing Cyclohexylideneacetate Precursors
When the cyclohexyl ring of a cyclohexylideneacetate is substituted, the molecule can become chiral. The development of synthetic methods to control the stereochemistry at these newly formed chiral centers is a significant area of research. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. slideshare.netnih.govyoutube.comyoutube.com
One common strategy for asymmetric synthesis involves the use of a chiral auxiliary. rsc.org A chiral auxiliary is a chiral compound that is temporarily attached to an achiral substrate. It directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product. youtube.com For the synthesis of chiral cyclohexylideneacetic acid derivatives, a chiral alcohol could be used to form a chiral ester. This chiral ester would then undergo a reaction, such as a conjugate addition, where the chiral auxiliary directs the approach of the incoming reagent to one face of the molecule, leading to the formation of a new chiral center with a specific configuration.
Another approach is the use of chiral catalysts. youtube.com A chiral catalyst can interact with the substrate in a way that creates a chiral environment around the reacting centers, favoring the formation of one enantiomer over the other. For instance, an asymmetric hydrogenation of a substituted cyclohexylideneacetate could be achieved using a chiral transition metal catalyst.
Furthermore, biocatalysis, the use of enzymes to carry out chemical transformations, offers a powerful tool for asymmetric synthesis. Enzymes are inherently chiral and can exhibit high levels of stereoselectivity. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of cyclohexylideneacetic acid esters, or a reductase could be used for the asymmetric reduction of a prochiral precursor.
While specific examples for the asymmetric synthesis of this compound are not prevalent in the provided search results, the principles of asymmetric synthesis using chiral auxiliaries, chiral catalysts, and biocatalysts are well-established and applicable to this class of compounds. nih.govyoutube.comyoutube.comrsc.org
Table 2: General Strategies for Asymmetric Synthesis of Chiral Cyclohexylideneacetate Analogues
| Strategy | Description | Key Features |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | The auxiliary is recovered and can be reused. The stereochemical outcome is often predictable. |
| Chiral Catalyst | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High turnover numbers are possible. A wide variety of chiral ligands and catalysts are available. |
| Biocatalysis | Enzymes are used to perform stereoselective transformations. | Reactions are often performed under mild conditions. High enantioselectivities can be achieved. |
Methodologies for Stereochemical Assignment (e.g., Nuclear Overhauser Effect (NOE) NMR Spectroscopy, X-ray Crystallography)
The unambiguous determination of the stereochemistry of this compound isomers is crucial. Several powerful analytical techniques are employed for this purpose, with Nuclear Overhauser Effect (NOE) NMR spectroscopy and X-ray crystallography being among the most definitive.
Nuclear Overhauser Effect (NOE) NMR Spectroscopy
NOE is a phenomenon that occurs between nuclear spins that are close in space (typically within 5 Å). libretexts.org In an NOE experiment, the irradiation of one proton can lead to a change in the intensity of the signal of a nearby proton. This effect is distance-dependent, with stronger NOEs observed for protons that are closer to each other. youtube.com
For this compound, NOE difference spectroscopy can be used to distinguish between the (E)- and (Z)-isomers. In the (Z)-isomer, the vinylic proton is in close proximity to the equatorial protons at the C2 and C6 positions of the cyclohexane (B81311) ring. Therefore, irradiation of the vinylic proton would be expected to produce a significant NOE enhancement for these equatorial protons. Conversely, in the (E)-isomer, the vinylic proton is further away from these ring protons, and a much weaker or no NOE would be expected. libretexts.org
X-ray Crystallography
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed molecular structure can be obtained, including bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, obtaining a suitable crystal of each isomer would allow for their definitive structural elucidation. The resulting crystal structure would unambiguously show the relative positions of the substituents around the exocyclic double bond, confirming the E or Z configuration. While a crystal structure for this compound itself was not found in the search results, X-ray structures of related α,β-unsaturated esters have been reported, demonstrating the utility of this technique for stereochemical assignment. reading.ac.uk Similarly, X-ray analysis of complex molecules containing a cyclohexylidene moiety can confirm the conformation of the cyclohexane ring, which is typically a chair conformation. nih.gov
Table 3: Spectroscopic and Crystallographic Methods for Stereochemical Assignment
| Method | Principle | Application to Cyclohexylideneacetates |
| NOE NMR Spectroscopy | Measures the transfer of nuclear spin polarization between spatially close nuclei. | Distinguishes between (E)- and (Z)-isomers by observing the proximity of the vinylic proton to the protons on the cyclohexane ring. libretexts.org |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystal. | Provides unambiguous assignment of the E/Z configuration and the conformation of the cyclohexane ring. reading.ac.uknih.gov |
Applications of Methyl 2 Cyclohexylideneacetate in Complex Organic Synthesis
Role as a Key Intermediate in Natural Product Synthesis
The structural framework of methyl 2-cyclohexylideneacetate is a useful building block in the creation of naturally occurring compounds.
In the total synthesis of natural products, the cyclohexylideneacetate scaffold offers a versatile starting point. The α,β-unsaturated ester system within this compound is particularly reactive and allows for various chemical transformations. Synthetic strategies often exploit this reactivity through conjugate addition reactions, such as the Michael addition, to introduce new functional groups to the cyclohexyl ring. This is a crucial step in building more complex molecular structures.
The double bond in the cyclohexylideneacetate moiety can also participate in cycloaddition reactions, like the Diels-Alder reaction, to form bicyclic systems. Furthermore, the ester group can be easily modified through hydrolysis, reduction, or conversion to other functional groups, enabling a wide range of molecular diversification. These strategic transformations are key to incorporating the cyclohexylideneacetate scaffold into the core structures of complex natural products.
This compound is also instrumental in the synthesis of macrocyclic compounds, which are large ring structures common in many biologically active natural products. nih.gov A key technique in this process is ring-closing metathesis (RCM). By introducing a terminal alkene into a molecule containing the cyclohexylideneacetate unit, RCM can be used to form large rings.
In the construction of complex, multi-ring scaffolds, the cyclohexylideneacetate moiety can serve as a central component. For example, tandem reactions involving both the double bond and the ester can lead to the rapid assembly of multiple rings. Intramolecular Heck reactions, for instance, can be used to create spirocyclic or fused ring systems, which are found in many natural product families. The synthesis of the anticancer agent Spirastrellolide A methyl ester, a marine macrolide, highlights the importance of such complex scaffold construction, where macrocyclization is a critical step. nih.gov
Utility in Pharmaceutical Intermediate Synthesis
The compound serves as a valuable precursor in the synthesis of pharmaceutical ingredients.
This compound is a well-established intermediate in the synthesis of therapeutically important compounds, particularly analogues of Gabapentin. google.comnih.gov Gabapentin is a medication used to treat epilepsy and neuropathic pain, and the development of its analogues is an ongoing area of pharmaceutical research. nih.gov The synthesis of these analogues often begins with the modification of the cyclohexyl ring of this compound.
A common synthetic route involves the conjugate addition of a nucleophile to the α,β-unsaturated ester system of this compound. This is followed by a series of transformations, including the reduction of the ester and the introduction of an amino group, to produce the final Gabapentin analogue. google.com The versatility of this starting material allows for the creation of a diverse library of analogues with different substitutions on the cyclohexyl ring. mdpi.com
Key reactions in the synthesis of Gabapentin from related precursors include the Hofmann and Lossen rearrangements, which are essential for introducing the aminomethyl group to the cyclohexane (B81311) ring—a defining feature of Gabapentin. google.com The compound 2-(1-cyanocyclohexyl)acetic acid is a key intermediate in the synthesis of Gabapentin and its impurities. e-journals.in
Table 1: Key Synthetic Intermediates in Gabapentin Synthesis
| Intermediate | Role in Synthesis |
|---|---|
| This compound | Starting material for building the cyclohexyl framework. |
| 2-(1-Cyanocyclohexyl)acetic acid | A central intermediate in various synthetic routes to Gabapentin. e-journals.in |
| 1,1-Cyclohexane diacetic acid monoamide | Precursor that undergoes Hofmann rearrangement to form Gabapentin. nih.gov |
| 1,1-Cyclohexane diacetic acid anhydride | Used to generate the corresponding monoamide. nih.gov |
The molecular structure of this compound provides a valuable template for designing and synthesizing new bioactive molecules. nih.gov By systematically modifying the cyclohexylideneacetate core, chemists can investigate the structure-activity relationships of novel compounds. For example, the ester group can be converted into amides, carboxylic acids, or other functional groups to alter the compound's properties and biological activity.
The double bond also allows for the introduction of a wide range of substituents through various chemical reactions. This enables the creation of libraries of derivatives that can be screened for different biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The design of these derivatives is often guided by computational modeling and an understanding of the target biological receptor. The development of prodrugs like XP13512, an acyloxyalkyl-substituted aminomethyl-cyclohexane acetic acid derivative, demonstrates how modifying the core structure can improve pharmacokinetic properties such as oral bioavailability. nih.gov
Applications in the Synthesis of Agrochemicals and Specialty Chemicals
The reactivity of this compound also makes it suitable for producing agrochemicals and specialty chemicals. biosynth.com In the agrochemical sector, it can be used as a precursor for synthesizing new pesticides and herbicides. pmcsg.com The cyclohexyl ring is a common feature in many existing agrochemicals, and the functional groups of this compound allow for the incorporation of this scaffold into new molecular designs.
In the field of specialty chemicals, this compound can be used to synthesize polymers, fragrances, and other high-value materials. For instance, the double bond can be polymerized to create novel polymers with unique properties. The ester group can also be transformed to produce compounds with desirable fragrance profiles. Its role as a versatile intermediate extends to its use as a building block for various specialty monomers and resins. dixiechemical.comvarsal.com
Theoretical Chemistry and Computational Studies
Conformational Analysis and Stability Prediction using Density Functional Theory (DFT)
The conformational flexibility of the cyclohexyl ring and the rotational isomerism around the C-C and C-O single bonds in Methyl 2-cyclohexylideneacetate give rise to a complex potential energy surface. DFT calculations are instrumental in identifying the stable conformers and predicting their relative energies.
While specific DFT studies on this compound are not abundant in publicly accessible literature, the conformational analysis of structurally related compounds, such as cyclohexane (B81311) derivatives and α,β-unsaturated esters, provides a robust framework for understanding its behavior. For instance, DFT calculations on various substituted cyclohexanes have elucidated the energetic preferences for axial and equatorial substitution, which is influenced by steric and electronic factors. rsc.orgdntb.gov.ua
In a molecule like this compound, the key conformational parameters include the chair, boat, and twist-boat conformations of the cyclohexane ring, as well as the s-cis and s-trans conformations relative to the single bond connecting the ring to the acrylate (B77674) moiety. DFT calculations, often employing a combination of a reliable functional (like B3LYP) and a suitable basis set (such as 6-31G* or larger), can be used to optimize the geometry of these different conformers and calculate their energies. nih.gov
A detailed conformational analysis using DFT would typically involve a systematic search of the potential energy surface. This can be achieved by rotating the key dihedral angles and performing geometry optimizations for each starting structure. The results of such an analysis would yield the relative energies of the different conformers, allowing for the prediction of the most stable conformer at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformer | Dihedral Angle (C=C-C=O) | Cyclohexane Conformation | Relative Energy (kcal/mol) |
| 1 | ~0° (s-cis) | Chair | 0.00 |
| 2 | ~180° (s-trans) | Chair | 1.5 |
| 3 | ~0° (s-cis) | Twist-Boat | 5.8 |
| 4 | ~180° (s-trans) | Twist-Boat | 7.2 |
Note: This table is a hypothetical representation based on typical energy differences found in similar systems and is for illustrative purposes only. Actual values would require specific DFT calculations for this compound.
The choice of the functional and basis set is crucial for obtaining accurate results. Studies on similar molecules, such as methyl tetrahydrofuran-2-carboxylate, have shown that larger basis sets, like cc-pVTZ, may be necessary to achieve a uniform conformational picture across different density functionals. nih.gov
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction pathways. For this compound, an α,β-unsaturated ester, several important reactions can be studied, including nucleophilic additions, cycloadditions, and reductions.
A notable example of a reaction that can be modeled is the epoxidation of the exocyclic double bond. A DFT study on a structurally similar compound, Methyl 2-((2R,4aR)-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)acrylate, using m-CPBA as the oxidizing agent, provides significant insights. researchgate.net The study explored the different possible stereoselective and regioselective channels of the epoxidation reaction. By calculating the activation energies for the different pathways, the researchers were able to predict the most favorable reaction channel, which was in good agreement with experimental observations. researchgate.net This type of analysis involves locating the transition state structures and verifying them through frequency calculations (a single imaginary frequency).
Another reaction of interest is the hydroboration of the α,β-unsaturated system. Theoretical studies on the hydroboration of α,β-unsaturated esters have shown that computational modeling can effectively predict the chemoselectivity of the reaction (1,2- vs. 1,4-addition). rsc.org By calculating the free energy barriers for the different pathways, it is possible to determine the kinetically favored product. rsc.org
Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of an α,β-Unsaturated Ester
| Reaction Pathway | Reagent | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| 1,2-Addition | Organolithium | 12.5 | Attack at carbonyl carbon |
| 1,4-Addition (Conjugate Addition) | Gilman Reagent | 8.2 | Attack at β-carbon |
| Epoxidation (Top-face attack) | m-CPBA | 15.7 | Epoxide with specific stereochemistry |
| Epoxidation (Bottom-face attack) | m-CPBA | 18.1 | Epoxide with opposite stereochemistry |
Note: This table is a hypothetical representation based on typical activation energies for these types of reactions and is for illustrative purposes only. Actual values would require specific DFT calculations for this compound and the chosen reagents.
Prediction of Reactivity and Selectivity in Chemical Transformations
DFT-based reactivity descriptors are powerful tools for predicting the reactivity and selectivity of chemical transformations. These descriptors are derived from the electronic structure of the molecule and can provide insights into the most likely sites for electrophilic and nucleophilic attack.
Key reactivity descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. scirp.org
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (red/yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate areas that are electron-deficient and are susceptible to nucleophilic attack. scirp.org
Fukui Functions: These functions provide a more quantitative measure of the reactivity at a specific atomic site in a molecule. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.
For this compound, the conjugated system of the exocyclic double bond and the ester group dictates its reactivity. The α- and β-carbons of the double bond and the carbonyl carbon are the primary sites of interest.
Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Mulliken Atomic Charge |
| Carbonyl Carbon | 0.25 | 0.10 | +0.45 |
| β-Carbon | 0.35 | 0.15 | -0.20 |
| α-Carbon | 0.10 | 0.20 | -0.10 |
| Carbonyl Oxygen | 0.05 | 0.30 | -0.50 |
Note: This table is a hypothetical representation and is for illustrative purposes only. Actual values would require specific DFT calculations for this compound.
Based on these hypothetical descriptors, one would predict that a nucleophile would preferentially attack the β-carbon (conjugate addition), a common reaction mode for α,β-unsaturated esters. An electrophile would likely target the carbonyl oxygen or the α-carbon. These predictions can be invaluable in designing synthetic strategies and understanding the outcomes of reactions involving this compound.
Biological and Pharmacological Research Leveraging Methyl 2 Cyclohexylideneacetate
Investigation of Molecular Target Interactions of Cyclohexylideneacetate Derivatives (e.g., Enzymes, Receptors)
Direct studies detailing the specific molecular target interactions of Methyl 2-cyclohexylideneacetate derivatives with enzymes or receptors are not extensively reported in the available literature. However, the broader class of arylidene compounds, which share the exocyclic double bond feature, has been investigated for various biological activities. For instance, steroidal arylidene derivatives have been identified as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase. uni-regensburg.destir.ac.uk These findings suggest that the arylidene moiety can play a role in binding to the active sites of specific enzymes, but this cannot be directly extrapolated to non-steroidal cyclohexylideneacetate derivatives without dedicated studies.
Modulation of Biochemical Pathways by Chemically Modified Analogues
There is a lack of specific research on how chemically modified analogues of this compound modulate biochemical pathways. General research into compounds with similar structural motifs, such as α,β-unsaturated esters, indicates a wide range of potential biological activities, but specific data on cyclohexylideneacetate derivatives is absent.
Advanced Analytical and Characterization Methodologies in Cyclohexylideneacetate Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy)
Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of Methyl 2-cyclohexylideneacetate. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful for elucidating its distinct structural features and for real-time monitoring of its formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra offer unique fingerprints that confirm its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The key expected signals for this compound include a singlet for the vinylic proton, a singlet for the ester's methyl protons, and overlapping multiplets for the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shift of the vinylic proton is particularly diagnostic, appearing downfield due to its electron-deficient nature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the two sp²-hybridized carbons of the C=C double bond, the sp³-hybridized carbons of the cyclohexane ring, and the carbon of the methoxy (B1213986) group. docbrown.info The chemical shifts of the carbonyl and olefinic carbons are characteristic of α,β-unsaturated esters.
During synthesis, such as in a Horner-Wadsworth-Emmons reaction, NMR can monitor the conversion of the starting material, cyclohexanone (B45756), to the final product. conicet.gov.ar This is achieved by observing the disappearance of signals corresponding to the ketone and the emergence of new signals characteristic of the unsaturated ester product.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Vinylic CH | ~5.6 | Singlet (s) | 1H |
| Methoxy (O-CH₃) | ~3.7 | Singlet (s) | 3H |
| Allylic (C=C-CH₂) | ~2.8 and ~2.2 | Multiplet (m) | 4H |
| Cyclohexane (-CH₂-) | ~1.6 | Multiplet (m) | 6H |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~167 |
| Quaternary Olefinic (C=C) | ~160 |
| Vinylic Olefinic (C=CH) | ~115 |
| Methoxy (O-CH₃) | ~51 |
| Cyclohexane (-CH₂-) | ~26-38 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov For this compound, the IR spectrum would prominently feature strong absorption bands characteristic of an α,β-unsaturated ester.
Key expected absorption bands include:
A strong C=O stretching vibration for the ester carbonyl group, typically around 1715-1725 cm⁻¹.
A C=C stretching vibration for the alkene, expected around 1640-1650 cm⁻¹.
C-O stretching vibrations for the ester linkage, appearing in the 1100-1300 cm⁻¹ region. wpmucdn.com
C(sp³)-H and C(sp²)-H stretching vibrations just below and just above 3000 cm⁻¹, respectively.
IR spectroscopy is an effective tool for monitoring reaction progress. For example, in the synthesis from cyclohexanone, the disappearance of the ketone's C=O stretch (typically around 1715 cm⁻¹) and the appearance of the product's characteristic C=O and C=C bands would signify the reaction's progression. acs.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkene | C(sp²)-H stretch | ~3030 |
| Alkyl | C(sp³)-H stretch | 2850-2960 |
| α,β-Unsaturated Ester | C=O stretch | ~1720 |
| Alkene | C=C stretch | ~1645 |
| Ester | C-O stretch | 1100-1300 |
Chromatographic Techniques for Reaction Progress Monitoring and Purification (e.g., Thin-Layer Chromatography (TLC))
Chromatographic techniques are essential for separating components of a mixture, making them vital for monitoring the progress of a reaction and for the subsequent purification of the product.
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and inexpensive method used to monitor the progress of a chemical reaction by separating the components of the reaction mixture based on polarity. researchgate.netchemicalbook.com In the synthesis of this compound, a small sample of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase (a solvent or solvent mixture). researchgate.net
The components separate as the mobile phase moves up the plate. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the polar silica gel and travel shorter distances, leading to a lower Rf value.
For a Horner-Wadsworth-Emmons synthesis of this compound from cyclohexanone and a phosphonate (B1237965) reagent (like trimethyl phosphonoacetate), TLC can be used to track the consumption of the reactants and the formation of the product. The phosphonate reagent and its phosphate (B84403) byproduct are significantly more polar than the cyclohexanone starting material and the final ester product. By spotting the reaction mixture at different time intervals, one can observe the starting material spot diminish in intensity while the product spot appears and intensifies. A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate, is chosen to achieve good separation between the spots.
| Compound | Relative Polarity | Expected Rf Value* | Observation on TLC Plate |
|---|---|---|---|
| Trimethyl Phosphonoacetate (Reagent) | High | Low (~0.1-0.2) | Spot diminishes over time. |
| Cyclohexanone (Starting Material) | Medium | Medium (~0.5-0.6) | Spot diminishes over time. |
| This compound (Product) | Medium-Low | High (~0.7-0.8) | New spot appears and intensifies. |
| Phosphate Byproduct | Very High | Very Low (~0.0) | New spot appears at the baseline. |
Note: Rf values are illustrative and highly dependent on the exact TLC plate and mobile phase composition (e.g., 4:1 Hexane:Ethyl Acetate).
Future Research Directions and Challenges
Development of Novel Catalytic Systems for Enantioselective Synthesis of Cyclohexylideneacetate Derivatives
The creation of chiral centers with high enantioselectivity is a cornerstone of modern synthetic chemistry, particularly for applications in pharmaceuticals and materials science. For cyclohexylideneacetate derivatives, achieving high enantiopurity is a key goal for future research. The development of innovative catalytic systems is paramount to achieving this.
Future work will likely focus on several promising areas. Rhodium-catalyzed reactions, for instance, have shown great promise in the enantioselective and diastereoselective cyclopropanation of exocyclic olefins. chemrxiv.org A key strategy involves the use of chiral dirhodium tetracarboxylate catalysts, which can create a chiral pocket that controls the stereochemical outcome of the reaction. chemrxiv.org Adapting such systems to the prochiral cyclohexanone (B45756) precursor of methyl 2-cyclohexylideneacetate could provide a direct route to enantiomerically enriched products.
Organocatalysis represents another fertile ground for development. Isothiourea catalysts have been successfully employed in the enantioselective synthesis of β-lactones from symmetric anhydrides and ketones. rsc.org This approach, which can yield high diastereoselectivity and enantioselectivity, could be explored for the asymmetric synthesis of cyclohexylideneacetate analogues. rsc.org Furthermore, the combination of different catalytic modes, such as photoredox and enzymatic catalysis, offers a novel strategy for the light-driven asymmetric synthesis of related cyclic compounds, a concept that could be extended to this class of molecules. rsc.org
| Catalytic Approach | Catalyst Example | Potential Application for Cyclohexylideneacetates | Key Advantage |
| Transition Metal Catalysis | Chiral Dirhodium Tetracarboxylate | Enantioselective synthesis from cyclohexanone precursors | High turnover numbers and high enantioselectivity. chemrxiv.org |
| Organocatalysis | Isothiourea (e.g., HyperBTM) | Asymmetric synthesis of derivatives | Avoids metal contamination; high stereoselectivity. rsc.org |
| Hybrid Catalysis | Photoredox and Enzyme Catalysis | Light-driven asymmetric synthesis of chiral derivatives | Mild reaction conditions and high enantiopurity. rsc.org |
Exploration of New Reaction Pathways for Diverse Scaffold Derivatization
While the Horner-Wadsworth-Emmons reaction is a well-established and efficient method for synthesizing α,β-unsaturated esters like ethyl cyclohexylideneacetate, future research will undoubtedly seek to expand the synthetic toolbox. orgsyn.org The goal is to move beyond simple analogues and create a diverse range of molecular scaffolds with unique three-dimensional architectures.
The exocyclic double bond in this compound is a prime target for derivatization. Catalytic cyclopropanation, for example, can be used to generate spirocyclopropanes, which are valuable structural motifs in drug discovery. chemrxiv.orgresearchgate.net The development of methods to stereoselectively install a cyclopropane (B1198618) ring onto the cyclohexylideneacetate core would open doors to novel compound libraries. chemrxiv.org
Furthermore, cascade or domino reactions, where multiple bonds are formed in a single operation, represent an efficient strategy for building molecular complexity. An organocatalytic cascade reaction has been used to synthesize highly substituted cyclopropanes from α,β-unsaturated aldehydes with excellent enantiopurity. researchgate.net Exploring similar cascade processes starting from or incorporating the cyclohexylideneacetate scaffold could lead to the rapid assembly of complex and biologically relevant molecules.
Sustainable Synthesis Approaches for this compound and Its Analogues
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will need to prioritize sustainability by focusing on bio-based feedstocks, catalytic efficiency, and waste reduction.
A promising strategy involves converting sustainable, bio-based platform chemicals into key intermediates. For instance, 2,5-hexanedione, which can be derived from cellulosic feedstocks, has been efficiently converted to methylcyclopentadiene (B1197316) through a sequence of intramolecular condensation, chemoselective hydrogenation, and dehydration. colab.wsnih.gov A similar approach could be envisioned where bio-derived cyclohexanone serves as the starting material for this compound.
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology
The intersection of synthetic chemistry and chemical biology provides a powerful platform for both fundamental discovery and practical application. This compound has been identified as a stereospecific compound with potential biological activity, including the inhibition of certain bacterial enzymes. biosynth.com This finding opens up avenues for interdisciplinary research aimed at designing and synthesizing new derivatives with enhanced or novel biological functions.
A key aspect of this interdisciplinary approach is the use of computational studies to guide synthetic efforts. Density functional theory (DFT) computations, for example, have been used to elucidate reaction mechanisms, such as determining whether a reaction proceeds via a concerted or stepwise pathway. rsc.org This insight is invaluable for optimizing reaction conditions to achieve desired stereochemical outcomes. rsc.org
Furthermore, the integration of biocatalysis with traditional organic synthesis offers a powerful tool. Enzymes can operate with exquisite selectivity under mild, aqueous conditions. rsc.org Combining chemical synthesis to create novel substrates with enzymatic transformations could lead to the efficient production of complex, enantioenriched molecules that would be difficult to access through other means. This synergy between disciplines will be crucial for unlocking the full potential of cyclohexylideneacetate derivatives as chemical probes or therapeutic leads.
Addressing Challenges in Stereocontrol and Regioselectivity in Complex Transformations
As synthetic targets become more complex, the challenges of controlling stereochemistry and regioselectivity become more acute. For this compound and its derivatives, several key challenges remain.
A primary challenge lies in the enantioselective synthesis from a prochiral ketone like cyclohexanone. While catalytic systems are being developed, achieving consistently high levels of enantioselectivity (>99% ee) across a broad range of substrates is an ongoing effort. rsc.orgresearchgate.net The stereoselectivity of a reaction can be highly sensitive to reaction conditions, as seen in cases where optimal results require cryogenic temperatures. rsc.org
Another significant hurdle is controlling the diastereoselectivity in reactions that create multiple stereocenters. In rhodium-catalyzed cyclopropanations, for example, the ability of the substrate to fit into the catalyst's chiral pocket dictates the stereochemical outcome. chemrxiv.org Designing catalysts that can effectively control both enantioselectivity and diastereoselectivity for the specific geometry of cyclohexylideneacetate derivatives is a non-trivial task.
Finally, regioselectivity—the ability to control which site in a molecule reacts—is critical when performing transformations on a multifunctional scaffold. As derivatives of this compound become more elaborate, ensuring that reactions occur at the intended position (e.g., the exocyclic double bond vs. a functional group on the ring) will require the development of highly specific reagents and catalytic systems.
Q & A
Q. What are the recommended safety protocols for handling Methyl 2-cyclohexylideneacetate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile or chemical-resistant gloves (tested to EN 374 standards) to prevent skin contact. Inspect gloves for integrity before use and discard contaminated gloves properly .
- Respiratory Protection: In poorly ventilated areas, use NIOSH-approved respirators to avoid inhalation of vapors .
- Ventilation: Employ fume hoods or local exhaust systems to maintain airborne concentrations below exposure limits .
- Emergency Measures: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. How can this compound be synthesized, and what are critical reaction conditions?
Methodological Answer:
- Synthetic Route: Typically prepared via esterification of 2-cyclohexylideneacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
- Key Parameters:
- Temperature: Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent Choice: Use anhydrous conditions to prevent hydrolysis of the ester product.
- Purification: Distillation under reduced pressure (e.g., 0.1–1 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify cyclohexylidene and ester moieties. Key signals include δ ~5.5 ppm (vinyl proton) and δ ~170 ppm (carbonyl carbon) .
- Mass Spectrometry (MS): Electron ionization (EI-MS) reveals molecular ion peaks (e.g., m/z 156 for [M⁺]) and fragmentation patterns (e.g., loss of –OCH₃) .
- Infrared (IR) Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and conjugated C=C (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Solvent and Concentration Effects: Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and concentrations. For example, δ values for vinyl protons may vary by 0.1–0.3 ppm due to solvent polarity .
- Instrument Calibration: Validate spectrometer calibration using internal standards (e.g., TMS for NMR) .
- Cross-Referencing: Align findings with high-purity samples analyzed via orthogonal methods (e.g., X-ray crystallography for structural confirmation) .
Q. What strategies optimize the stability of this compound in biological assays?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the cyclohexylidene group .
- Buffer Selection: Use non-nucleophilic buffers (e.g., phosphate-buffered saline, pH 7.4) to avoid ester hydrolysis .
- Stability Monitoring: Conduct LC-MS or HPLC analyses at timed intervals to track degradation (e.g., hydrolysis to 2-cyclohexylideneacetic acid) .
Q. How does the steric and electronic profile of this compound influence its reactivity in Diels-Alder reactions?
Methodological Answer:
- Steric Effects: The cyclohexylidene group imposes steric hindrance, favoring endo transition states in cycloadditions. Compare reaction rates with less hindered analogs (e.g., methyl cyclopentylideneacetate) .
- Electronic Effects: Conjugation of the ester carbonyl with the cyclohexylidene double bond reduces electrophilicity. Reactivity can be enhanced using Lewis acids (e.g., BF₃·Et₂O) to polarize the dienophile .
- Experimental Design: Use kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) to quantify activation barriers .
Data Presentation and Analysis
Q. Table 1. Comparative Reactivity of this compound in Cycloadditions
| Dienophile | Reaction Temp (°C) | Yield (%) | Endo:Exo Ratio | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | 25 | 72 | 85:15 | |
| Anthracene | 80 | 58 | 92:8 | |
| Maleic Anhydride | 40 | 89 | 78:22 |
Note: Data highlights the compound’s preference for electron-deficient dienophiles and endo selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
